molecular formula C15H18N2O5 B3956300 ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate

ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate

Cat. No. B3956300
M. Wt: 306.31 g/mol
InChI Key: IANWPKUDMHXHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate, also known as NBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate. One area of research is the development of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate as a potential therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate and its potential side effects.
In conclusion, ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its ease of synthesis, low toxicity, and potent anti-tumor and antimicrobial activity make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate and its potential applications.

Scientific Research Applications

Ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, ethyl 1-(3-nitrobenzoyl)-3-piperidinecarboxylate has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

ethyl 1-(3-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-6-4-8-16(10-12)14(18)11-5-3-7-13(9-11)17(20)21/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANWPKUDMHXHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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